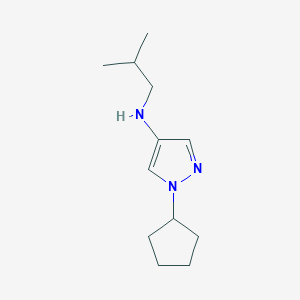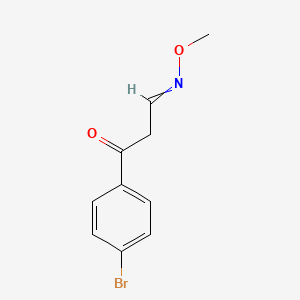
N-butyl-1,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-butyl-1,5-diméthyl-1H-pyrazol-3-amine est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont des cycles à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-butyl-1,5-diméthyl-1H-pyrazol-3-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de composés 1,3-dicarbonylés avec des dérivés d'hydrazine en conditions acides ou basiques . La réaction peut être catalysée par divers agents, notamment l'iode ou des catalyseurs métalliques, pour améliorer le rendement et la sélectivité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés discontinus ou continus à grande échelle. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et l'impact environnemental. Des conditions sans solvant et des principes de chimie verte sont souvent utilisés pour minimiser les déchets et réduire l'utilisation de réactifs dangereux .
Analyse Des Réactions Chimiques
Types de réactions : La N-butyl-1,5-diméthyl-1H-pyrazol-3-amine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent généralement des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux atomes d'azote ou aux atomes de carbone adjacents aux atomes d'azote.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines ou des hydrazines .
Applications De Recherche Scientifique
La N-butyl-1,5-diméthyl-1H-pyrazol-3-amine a plusieurs applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Elle est utilisée dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs.
Industrie : Elle est utilisée dans la production de produits agrochimiques, de colorants et de polymères
5. Mécanisme d'action
Le mécanisme d'action de la N-butyl-1,5-diméthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation . Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Composés similaires :
- 5-amino-1,3-diméthylpyrazole
- 3-(tert-butyl)-N-(4-méthoxybenzyl)-1-méthyl-1H-pyrazol-5-amine
- N,N-diméthyl-3,5-dinitro-1H-pyrazol-4-amine .
Comparaison : La N-butyl-1,5-diméthyl-1H-pyrazol-3-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications .
Mécanisme D'action
The mechanism of action of N-butyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 5-amino-1,3-dimethylpyrazole
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .
Comparison: N-butyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-butyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
CANKNKNXOUJWTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NN(C(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)

![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
carbohydrazide](/img/structure/B11728548.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)

![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
